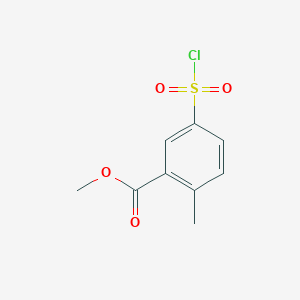

![molecular formula C9H11Cl2N3 B1462819 [3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride CAS No. 1185293-09-7](/img/structure/B1462819.png)

[3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride

Descripción general

Descripción

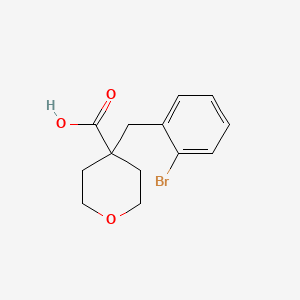

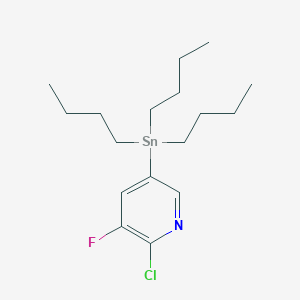

“[3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride” is a chemical compound that is part of the pyrazole family . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “this compound”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . A series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol 1, acetyl acetone 2, various aromatic and heterocyclic aldehydes 3 and phenacyl bromides 4 .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring with two adjacent nitrogen atoms . The InChI code for this compound is 1S/C13H17N3.2ClH/c1-11-12(6-5-9-14)10-16(15-11)13-7-3-2-4-8-13;;/h2-4,7-8,10H,5-6,9,14H2,1H3;2*1H .

Chemical Reactions Analysis

Pyrazole derivatives, such as “this compound”, have been shown to exhibit a wide range of chemical and biological properties . They are known to impart biological activity and have become an important synthon in the development of new drugs .

Physical and Chemical Properties Analysis

“this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular weight of this compound is 246.14 .

Aplicaciones Científicas De Investigación

Anticancer Activity

A series of novel compounds, including pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, were synthesized for evaluation against various human cancer cell lines. These compounds demonstrated moderate to significant cytotoxicity, suggesting their potential as anticancer agents. Notably, some analogs showed superior activity compared to the standard drug etoposide, indicating the therapeutic potential of pyrazolyl derivatives in cancer treatment (Alam et al., 2018).

Antimicrobial Activity

Pyrazole and its derivatives exhibit notable antibacterial and antifungal properties. The synthesis of pyrazoles and their reaction with alcohols and amines afforded carbamates and urea derivatives, which showed significant antimicrobial activities. This indicates the utility of pyrazole-based compounds in developing new antimicrobial agents (Farghaly & El-Kashef, 2005).

Polymerization Catalysts

(Pyrazolylethyl-amine)zinc(II) carboxylate complexes have been tested as catalysts for the copolymerization of CO2 and cyclohexene oxide, forming poly(cyclohexene carbonate) and cyclohexene carbonate under relatively low CO2 pressures and solvent-free conditions. This showcases the application of pyrazolyl derivatives in environmentally friendly polymer synthesis (Matiwane, Obuah, & Darkwa, 2020).

Fluorescent Properties

The synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its complexation with ZnCl2 revealed unique phase behavior and fluorescent properties. The complex exhibits room-to-low-temperature phase transitions and becomes a birefringent fluid at high temperatures. This study highlights the potential of pyrazolyl compounds in the development of new materials with special optical properties (Hiscock et al., 2019).

Mecanismo De Acción

Target of Action

The primary targets of [3-(1H-Pyrazol-1-yl)phenyl]amine dihydrochloride are the parasites causing leishmaniasis and malaria . These parasites are transmitted through the bite of sandflies and mosquitoes, respectively .

Mode of Action

The compound interacts with its targets by binding to the active site of the parasite’s proteins. A molecular simulation study showed that the compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

It is known that the compound disrupts the normal functioning of the parasites, leading to their death .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .

Result of Action

The compound has shown potent antileishmanial and antimalarial activities. For instance, it displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Safety and Hazards

Direcciones Futuras

The future directions for the research and development of “[3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride” and other pyrazole derivatives are likely to focus on their potential applications in various fields, including proteomics research , and the development of new drugs . Further investigation of the crystal packing of these molecules should also be performed .

Propiedades

IUPAC Name |

3-pyrazol-1-ylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.2ClH/c10-8-3-1-4-9(7-8)12-6-2-5-11-12;;/h1-7H,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZDLDUZQMWORN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1462736.png)

![N-[(3-fluorophenyl)methyl]oxan-4-amine](/img/structure/B1462739.png)

![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1462745.png)

![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1462746.png)

![6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1462752.png)